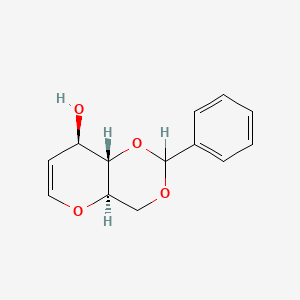

4,6-O-Benzylidene-D-glucal

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,6-O-Benzylidene-D-glucal, also known as this compound, is a useful research compound. Its molecular formula is C13H14O4 and its molecular weight is 234.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

4,6-O-Benzylidene-D-glucal is primarily used as an important building block for both solution- and solid-phase synthesis of oligosaccharides . Oligosaccharides are carbohydrates that play crucial roles in various biological processes, including cell-cell recognition and interaction, immune response, infection, and inflammation .

Mode of Action

It is known to be involved in the synthesis of oligosaccharides . The compound can react with other molecules to form complex structures, contributing to the diversity and functionality of oligosaccharides .

Biochemical Pathways

This compound is involved in the biochemical pathways related to the synthesis of oligosaccharides . Oligosaccharides are essential components of glycoproteins and glycolipids, which are involved in numerous biological processes, including cell adhesion, cell signaling, and immune response .

Result of Action

The primary result of the action of this compound is the synthesis of oligosaccharides . These complex carbohydrates have diverse structures and functions, contributing to various biological processes. The specific effects at the molecular and cellular levels would depend on the particular oligosaccharides synthesized and their interactions with other molecules in the system .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemical substances. For instance, the compound has been prepared by the reaction of benzaldehyde with D-glucal in the presence of anhydrous zinc chloride and anhydrous sodium sulfate . Therefore, the reaction conditions can significantly affect the compound’s action and the resulting oligosaccharide synthesis .

生化学分析

Biochemical Properties

4,6-O-Benzylidene-D-glucal plays a significant role in biochemical reactions, particularly in the synthesis of oligosaccharides. It interacts with various enzymes, such as glycosyltransferases, which facilitate the transfer of sugar moieties to acceptor molecules. This interaction is crucial for the formation of glycosidic bonds, which are essential for the construction of complex carbohydrates. Additionally, this compound can interact with proteins and other biomolecules through its benzylidene group, which can form non-covalent interactions such as hydrogen bonds and van der Waals forces .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in carbohydrate metabolism, leading to changes in the levels of key metabolic enzymes. Additionally, this compound can impact cell signaling pathways by interacting with receptors and other signaling molecules, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the benzylidene group to specific biomolecules, which can alter their activity or function. For example, the interaction of this compound with glycosyltransferases can inhibit or activate these enzymes, depending on the specific context. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity. These effects are often dose-dependent and can vary depending on the specific experimental conditions .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound can have beneficial effects on carbohydrate metabolism and cellular function. At high doses, it can cause toxic or adverse effects, such as cellular stress or apoptosis. Threshold effects have been observed, where the impact of this compound becomes more pronounced at certain dosage levels. These findings highlight the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as glycosyltransferases and glycosidases, which play key roles in the synthesis and breakdown of complex carbohydrates. Additionally, this compound can affect metabolic flux by altering the levels of key metabolites, such as glucose and fructose. These interactions are crucial for maintaining cellular energy balance and metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, this compound can accumulate in specific cellular compartments, such as the endoplasmic reticulum or Golgi apparatus, where it participates in the synthesis of glycoproteins and other complex molecules .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or Golgi apparatus, where it exerts its biochemical effects. The localization of this compound is crucial for its activity and function, as it ensures that the compound interacts with the appropriate biomolecules and participates in the correct biochemical pathways .

生物活性

4,6-O-Benzylidene-D-glucal is a significant compound in carbohydrate chemistry, particularly in the synthesis of oligosaccharides and glycosides. This article explores its biological activity, mechanisms of action, and potential applications in various fields including medicine and biochemistry.

Chemical Structure and Properties

This compound is characterized by the presence of a benzylidene acetal at the C-4 and C-6 positions of the D-glucose structure. This unique configuration enhances its reactivity in glycosylation reactions, making it a versatile intermediate in organic synthesis.

| Property | Details |

|---|---|

| Molecular Formula | C₁₃H₁₄O₄ |

| Molecular Weight | 234.25 g/mol |

| Solubility | Soluble in organic solvents |

| Reactivity | Participates in glycosylation |

Target of Action

This compound primarily acts as a building block for synthesizing complex carbohydrates. Its role as an intermediate allows for selective functionalization at various positions on the sugar molecule.

Mode of Action

The compound's mode of action involves its participation in biochemical pathways related to oligosaccharide synthesis. It can interact with enzymes that recognize carbohydrate structures, influencing enzymatic activity and potentially leading to inhibition or modulation.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

- Antiproliferative Effects : Studies have shown that derivatives of this compound can inhibit cell viability in certain cancer cell lines. For instance, compounds derived from this glucal have demonstrated moderate to strong antiproliferative effects at concentrations around 100 µM .

- Enzyme Interaction : The compound can interact with various enzymes involved in carbohydrate metabolism. This interaction may lead to altered enzyme kinetics, which is critical for understanding its potential therapeutic applications .

Case Studies

- Antiproliferative Evaluation : A study evaluated the antiproliferative activity of several benzylidene-protected glucals. The results indicated that 4,6-O-benzylidene derivatives showed significant inhibition of cell growth at concentrations as low as 10 µM .

- Glycosylation Reactions : Research highlighted the effectiveness of this compound as a glycosyl donor in various glycosylation reactions. The presence of the benzylidene group facilitates selective reactions that are crucial for synthesizing complex oligosaccharides .

In Medicine

The compound serves as a precursor for synthesizing bioactive molecules and potential therapeutic agents. Its ability to mimic natural substrates makes it valuable in drug design and development.

In Biochemistry

It is employed in studies focusing on carbohydrate-protein interactions and the development of glycomimetics, which are important for understanding cellular processes and developing new treatments for diseases related to carbohydrate metabolism.

特性

CAS番号 |

63598-36-7 |

|---|---|

分子式 |

C13H14O4 |

分子量 |

234.25 g/mol |

IUPAC名 |

(2R,4aR,8R,8aS)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol |

InChI |

InChI=1S/C13H14O4/c14-10-6-7-15-11-8-16-13(17-12(10)11)9-4-2-1-3-5-9/h1-7,10-14H,8H2/t10-,11-,12+,13-/m1/s1 |

InChIキー |

XMDUTBYCCVWPLD-FVCCEPFGSA-N |

SMILES |

C1C2C(C(C=CO2)O)OC(O1)C3=CC=CC=C3 |

異性体SMILES |

C1[C@@H]2[C@H]([C@@H](C=CO2)O)O[C@@H](O1)C3=CC=CC=C3 |

正規SMILES |

C1C2C(C(C=CO2)O)OC(O1)C3=CC=CC=C3 |

同義語 |

1,5-Anhydro-2-deoxy-4,6-O-[(R)-phenylmethylene]-D-arabino-Hex-1-enitol; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。